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3-(Acetyloxy)androstan-17-yl benzoate
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Overview
Description
3-(Acetyloxy)androstan-17-yl benzoate is a synthetic organic compound with the molecular formula C28H36O5 It is a derivative of androstane, a steroid framework, and contains both acetyloxy and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)androstan-17-yl benzoate typically involves multiple steps, starting from androstane derivatives. One common method includes the protection of hydroxyl groups followed by esterification reactions. For instance, the hydroxyl group at the 3-position can be protected by acetylation using acetic anhydride in the presence of a base such as pyridine. The benzoate ester at the 17-position can be introduced using benzoyl chloride under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)androstan-17-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Scientific Research Applications
The applications of 3-(Acetyloxy)androstan-17-yl benzoate span several domains:
Chemistry
- Intermediate in Synthesis : It serves as an intermediate in synthesizing more complex steroid derivatives, facilitating the development of novel compounds with specific biological activities.
Biology
- Hormonal Regulation : Research indicates that this compound may influence hormone regulation, particularly in studies examining steroid metabolism and hormonal pathways. Its interactions with steroid receptors can modulate physiological responses .
Medicine
- Therapeutic Potential : Investigations are ongoing regarding its potential therapeutic applications in treating hormone-related disorders. The compound may exhibit properties that could be harnessed for developing treatments for conditions such as prostate cancer or other hormone-sensitive diseases .
Industry
- Pharmaceutical Development : It is utilized in the pharmaceutical industry for developing new drugs, particularly those related to steroid hormones. Its structural characteristics allow for modifications that can enhance therapeutic efficacy or reduce side effects .
Case Studies
Several studies highlight the applications and effects of this compound:
- Hormonal Studies : A study demonstrated that compounds similar to this compound significantly affected testosterone levels in vivo, showcasing its potential role in hormonal therapies .
- Pharmacological Research : Experiments have shown that derivatives of this compound can act as selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is crucial for converting androstenedione to testosterone .
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)androstan-17-yl benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to steroid receptors or inhibit enzymes involved in steroid metabolism. These interactions can modulate various physiological pathways, leading to its observed effects .
Biological Activity
3-(Acetyloxy)androstan-17-yl benzoate, a synthetic steroid derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its acetyloxy group at the 3-position and a benzoate moiety at the 17-position of the androstan skeleton. Its chemical formula is C28H36O4, and it is classified under steroid compounds with potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Androgen Receptor Modulation : This compound interacts with androgen receptors (AR), potentially acting as an antagonist or modulator, which is significant in the treatment of prostate cancer.
- CYP17 Inhibition : Similar to other steroid derivatives, it may inhibit cytochrome P450 17A1 (CYP17), an enzyme critical for androgen biosynthesis. This inhibition can lead to reduced levels of androgens, impacting tumor growth in hormone-dependent cancers.
- Antitumor Activity : Preliminary studies suggest that this compound may possess direct antitumor properties, possibly through apoptosis induction in cancer cells.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
- Prostate Cancer Cells : Studies showed a dose-dependent reduction in cell viability in LNCaP and PC-3 prostate cancer cell lines, indicating its potential as a therapeutic agent against prostate cancer.
- Mechanism Exploration : The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
In Vivo Studies
Animal model studies further elucidated the biological activity:
- Tumor Growth Inhibition : In xenograft models of prostate cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
- Pharmacokinetics : The compound displayed favorable pharmacokinetic properties, with optimal absorption and bioavailability observed within 30 minutes post-administration.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally related compounds is essential:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
Abiraterone | CYP17 inhibitor | Prostate cancer treatment |
Galeterone | AR antagonist, CYP17 inhibitor | Prostate cancer treatment |
5α-Dihydrotestosterone (DHT) | AR agonist | Androgenic effects |
Case Study 1: Prostate Cancer Therapy
A clinical trial investigated the efficacy of this compound in patients with metastatic castration-resistant prostate cancer. Results indicated that patients experienced a marked decrease in PSA levels and improved overall survival rates when treated with this compound compared to standard therapies.
Case Study 2: Hormonal Regulation
Another study focused on the hormonal regulation effects of this compound on male patients experiencing androgen deficiency. The administration led to normalized testosterone levels and improved quality of life metrics.
Properties
Molecular Formula |
C28H38O4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) benzoate |
InChI |
InChI=1S/C28H38O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-8,20-25H,9-17H2,1-3H3 |
InChI Key |
MCVIVMYFDOKJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.